N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Description
N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on structurally complex compounds such as imidazotetrazines has shown promising antitumor properties. For example, Stevens et al. (1984) explored the synthesis and chemistry of an imidazotetrazine derivative with broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer treatment research (Stevens et al., 1984).
Asymmetric Synthesis
Compounds with complex structures are pivotal in the development of asymmetric synthesis methods. Waldmann and Braun (1991) described the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, demonstrating the versatility of complex molecules in synthesizing chiral compounds (Waldmann & Braun, 1991).
Immunosuppressive Properties
Innovative compounds also show potential in immunosuppression, which is crucial for conditions like autoimmune diseases and in transplantation medicine. Axton et al. (1992) synthesized phenylheteroarylbutenamides and phenylbutenamides with immunosuppressive activity, underscoring the role of complex molecules in modulating immune responses (Axton et al., 1992).
Antimicrobial Evaluation
Additionally, the synthesis of macrocyclic and tricyclopolyazacarboxamide derivatives incorporating amino acid and pyridine moieties has been explored for their antimicrobial activity. El-Salam, Al-Omar, and Amr (2012) highlighted how these compounds can be potent antimicrobial agents, comparable to known drugs like ampicillin and chloramphenicol (El-Salam et al., 2012).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-14-6-3-9-20(15(14)2)26-24(28)19-13-17-12-16-7-4-10-27-11-5-8-18(21(16)27)22(17)29-23(19)25/h3,6,9,12-13,25H,4-5,7-8,10-11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDGZQWUJXCRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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